CYCLOHEXANONE PEROXIDE
Overview
Description
CYCLOHEXANONE PEROXIDE is a chemical compound with the molecular formula C12H22O5. It is known for its strong oxidizing properties and is commonly used as a cross-linking agent and initiator in the synthesis of rubber and plastics . This compound appears as a white or pale yellow crystalline powder and is soluble in alcohol, benzene, acetic acid, petroleum ether, and acetone, but insoluble in water .
Scientific Research Applications
CYCLOHEXANONE PEROXIDE has several scientific research applications:
Biology: Studied for its potential use in biological systems as an oxidizing agent.
Medicine: Investigated for its potential therapeutic applications due to its strong oxidizing properties.
Industry: Used in the production of various industrial products, including adhesives, coatings, and sealants.
Safety and Hazards
Mechanism of Action
Target of Action
Cyclohexanone Peroxide primarily targets the process of free radical polymerization . It acts as a curing agent or an initiator in this process, facilitating the formation of high polymers such as polyesters, polyethylene, and polypropylene .
Mode of Action
The compound interacts with its targets through a series of chain propagation reactions . It decomposes via degenerate branching reactions under the action of alkoxyl, alkyl, and peroxyl radicals, as well as via nonradical channels to form alcohol and ketone .
Biochemical Pathways
This compound affects the biochemical pathways involved in the liquid-phase oxidation of cyclohexane . During the oxidation of cyclohexane, cyclohexanone is formed from peroxyl radicals, as well as by the decomposition of cyclohexyl hydroperoxide and chain-radical oxidation of cyclohexanol .
Result of Action
The result of this compound’s action is the production of cyclohexanol and cyclohexanone, key materials in the production of Nylon . The compound’s action also leads to the formation of 2-hydroperoxycyclohexanone, which predominantly decomposes to form 2-hydroxycyclohexanone .
Biochemical Analysis
Cellular Effects
Given its strong oxidizing properties, it could potentially cause oxidative stress in cells, which could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an oxidizing agent, it could potentially cause oxidative modifications to biomolecules, which could alter their function .
Preparation Methods
CYCLOHEXANONE PEROXIDE can be synthesized through the following methods:
-
Method 1
Reactants: Cyclohexanone and 30% hydrogen peroxide.
Procedure: Cool 196.3g of cyclohexanone and 220ml of 30% hydrogen peroxide to below 10°C. Gradually add hydrogen peroxide to cyclohexanone while maintaining the temperature below 15°C. Add 24ml of 2mol/L hydrochloric acid at 15°C, keeping the temperature below 30°C. The mixture will gradually solidify. Stir continuously to prevent clumping. Add 400ml of distilled water, filter, and wash the filter cake with distilled water 2-3 times.
-
Method 2
Reactants: Freshly distilled cyclohexanone and 28% hydrogen peroxide.
Procedure: Add 980g (10mol) of freshly distilled cyclohexanone to an enamel basin and cool to below 5°C. Add 1.2L (10mol) of 28% hydrogen peroxide cooled to below 5°C while stirring. The reaction is exothermic and the temperature rises to 40°C. Cool to below 15°C, and slowly add 200ml of 2mol/L hydrochloric acid. The temperature rises to about 30°C. Stir, filter, wash with 2L of distilled water twice, and neutralize with 4% sodium hydroxide to pH 6.
Chemical Reactions Analysis
CYCLOHEXANONE PEROXIDE undergoes various chemical reactions, including:
Oxidation: As a peroxide, it is a strong oxidizing agent and can oxidize a variety of organic compounds.
Reduction: It can be reduced to cyclohexanol and cyclohexanone under appropriate conditions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents and conditions used in these reactions include hydrogen peroxide, hydrochloric acid, and sodium hydroxide . Major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .
Comparison with Similar Compounds
CYCLOHEXANONE PEROXIDE can be compared with other similar compounds, such as:
This compound: Similar in structure and properties, but differs in the specific arrangement of peroxide groups.
Di-tert-butyl peroxide: Another strong oxidizing agent, but with different molecular structure and reactivity.
Methyl ethyl ketone peroxide: Used in similar applications but has different physical and chemical properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and stability compared to other peroxides .
Properties
IUPAC Name |
1-(1-hydroperoxycyclohexyl)peroxycyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c13-11(7-3-1-4-8-11)16-17-12(15-14)9-5-2-6-10-12/h13-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICXTANXZJJIBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(O)OOC2(CCCCC2)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
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Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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DSSTOX Substance ID |
DTXSID9058812 | |
Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanone peroxide, not more than 72% in solution is a white solid dissolved in some unkown organic solvent. Responders should try to identify the solvent being used. Solvent is added to lessen explosion hazard., 1-hydroxy-1'-hydroperoxy dicyclohexyl peroxide is an odorless thick white liquid. Sinks in water. (USCG, 1999), Liquid, Odorless thick white liquid or paste; [CAMEO] Moist white solid; [MSDSonline] | |
Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
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Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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Record name | Cyclohexanone, peroxide | |
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Record name | Cyclohexanone peroxide | |
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Flash Point |
315 °F Combustible solution) (dibutyl phthalate) (USCG, 1999), 315 °F | |
Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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Record name | Cyclohexanone peroxide | |
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Solubility |
OFF-WHITE THICK PASTE; INSOL IN WATER; SOL IN COMMON ORG SOLVENTS /PASTE WITH DIBUTYL PHTHALATE/, Insoluble in water; soluble in most organic solvents | |
Record name | CYCLOHEXANONE PEROXIDE | |
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Density |
1.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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Vapor Pressure |
0.00000071 [mmHg] | |
Record name | Cyclohexanone peroxide | |
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Color/Form |
Grayish paste | |
CAS No. |
12262-58-7, 78-18-2 | |
Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/14668 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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Record name | 1-[(1-Hydroperoxycyclohexyl)dioxy]cyclohexanol | |
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Record name | Cyclohexanone peroxide | |
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Record name | Cyclohexanone, peroxide | |
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Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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Record name | Cyclohexanone, peroxide | |
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Record name | 1-hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide | |
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Record name | 1-HYDROPEROXYCYCLOHEXYL 1-HYDROXYCYCLOHEXYL PEROXIDE | |
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Record name | CYCLOHEXANONE PEROXIDE | |
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Melting Point |
76-77 °C | |
Record name | CYCLOHEXANONE PEROXIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cyclohexanone Peroxide is primarily utilized as a radical initiator for the polymerization of unsaturated polyester resins (UPR), particularly in the production of low-density unsaturated polyester resin (LDUPR) composite materials . It is also used in various applications such as the manufacturing of artificial granite , wear-resistant coatings , and paper-plastic packaging .
ANone: While not extensively discussed in the provided abstracts, key spectroscopic techniques for characterizing CYHPO include:
A: CYHPO is inherently unstable and prone to decomposition, posing safety concerns , .
- Temperature: Elevated temperatures significantly accelerate its decomposition rate .
- Solvents: The choice of solvent impacts its decomposition. Solvents like cyclohexanol enhance stability, while others, like acetic acid, can accelerate decomposition .
- Acids: The presence of fatty acids, particularly stronger acids, significantly increases the rate of CYHPO decomposition .
- Plasticizers: The addition of plasticizers like dibutyl phthalate (DBP) and diethylene glycol dibenzoate (DEDB) can significantly reduce the thermal hazards associated with CYHPO by influencing its runaway reaction intensity and decomposition characteristics .
ANone: CYHPO is a powerful oxidizing agent and poses several safety concerns:
- Explosion Risk: It's highly susceptible to thermal decomposition, leading to a risk of explosion, especially in its pure form .
ANone: Due to its hazardous nature, handling CYHPO requires strict precautions:
ANone: CYHPO acts as a radical initiator through these steps:
A: Cobalt compounds, like cobalt naphthenate and cobalt octoate, act as accelerators for the decomposition of CYHPO. They enhance the rate of free radical generation, thereby speeding up the curing process of UPRs , .
ANone: Several factors influence the curing rate:
- Presence of Inhibitors: Certain substances, like hydroquinone, can inhibit the polymerization reaction and are often added to extend the pot life of UPR formulations .
ANone: The curing conditions directly influence the final properties of the cured UPR:
A: CYHPO, being an oil-soluble oxidant, is investigated for its potential in the oxidative desulfurization (ODS) of fuels to reduce sulfur content and comply with environmental regulations , , .
A: CYHPO has shown higher oxidative activity compared to other oil-soluble alkyl peroxides, such as tert-butyl hydroperoxide (TBHP) and tert-amyl hydroperoxide (TAHP) .
A: Molybdenum oxide (MoO3) supported on macroporous polyacrylic cationic exchange resin D113 has been studied as an effective catalyst for CYHPO-based ODS of dibenzothiophene (DBT) in fuels .
ANone: Several factors affect its effectiveness in ODS:
ANone: Potential advantages include:
ANone: Challenges include:
ANone: While not extensively explored in the provided research, CYHPO's oxidizing properties might find use in other applications such as:
ANone: While the provided abstracts lack specifics on computational studies, computational chemistry methods could provide insights into:
ANone: Future research could focus on:
ANone: While the provided abstracts don't offer specific details, potential concerns include:
A: While the provided research doesn't delve into the historical context, CYHPO likely gained prominence alongside the development of polyester resins in the mid-20th century . Its use has likely evolved in response to safety concerns, environmental regulations, and the search for more efficient alternatives.
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